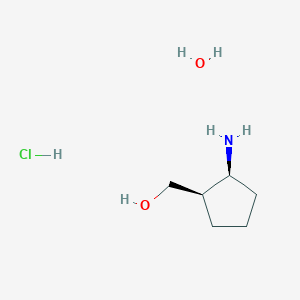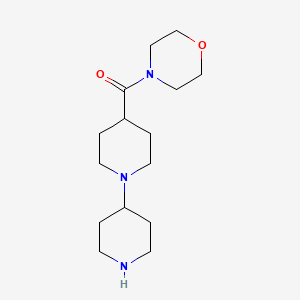
Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone typically involves multiple steps, starting with the formation of the morpholine and piperidine rings. One common approach is the reaction of morpholine with piperidine derivatives under controlled conditions, often using a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of small molecules with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Morpholine derivatives
Other cyclic amines
Uniqueness: Morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone stands out due to its dual-ring structure, which provides unique chemical properties compared to simpler derivatives. This complexity allows for a wider range of applications and interactions in various scientific fields.
Properties
IUPAC Name |
morpholin-4-yl-(1-piperidin-4-ylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c19-15(18-9-11-20-12-10-18)13-3-7-17(8-4-13)14-1-5-16-6-2-14/h13-14,16H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRCEKCBFAZFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882557.png)
![6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine](/img/structure/B7882571.png)
![4-[(4-Methoxyphenyl)sulfonyl]benzaldehyde](/img/structure/B7882578.png)
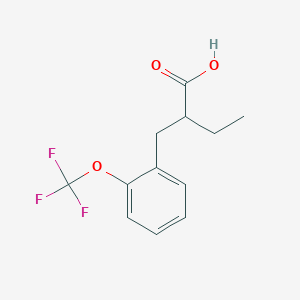
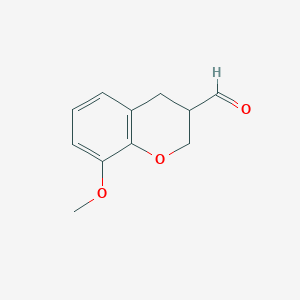
![N-[3-(dimethylamino)propyl]-3,4,5-trimethoxybenzamide;hydrochloride](/img/structure/B7882603.png)

![4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7882615.png)
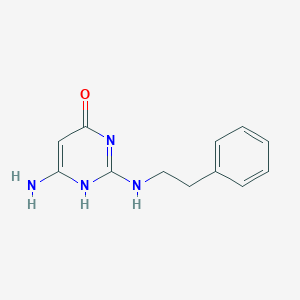
![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B7882629.png)
![N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B7882634.png)
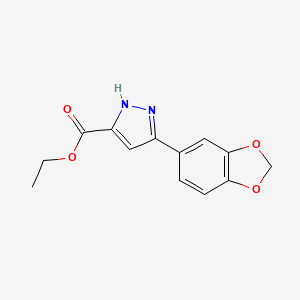
![(1S,2R,6S,7R,8R)-8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B7882650.png)
